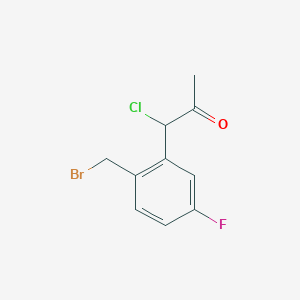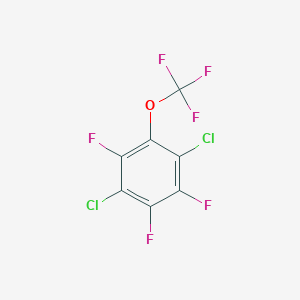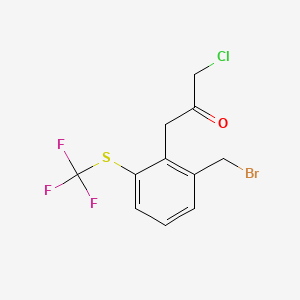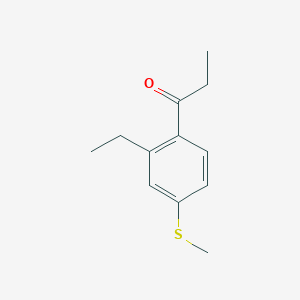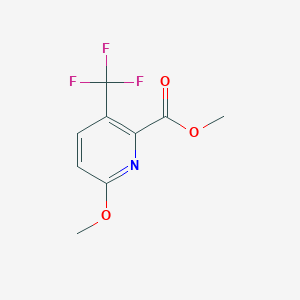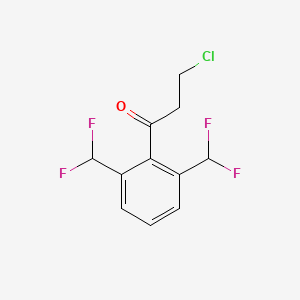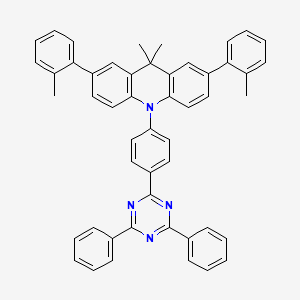
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms, and an acridine moiety, which is a nitrogen-containing heterocycle. The combination of these two structural motifs imparts unique electronic and photophysical properties to the compound, making it valuable in research and industrial applications.
准备方法
The synthesis of 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine core, which can be achieved through the nucleophilic substitution of cyanuric chloride with appropriate aromatic amines. The acridine moiety is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling . The final product is obtained after purification steps, including recrystallization or chromatography.
化学反应分析
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
科学研究应用
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological systems due to its fluorescent properties, which make it useful as a fluorescent probe.
作用机制
The mechanism of action of 10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine involves its interaction with molecular targets through its electronic and photophysical properties. The triazine and acridine moieties allow the compound to participate in various electronic transitions, making it an effective material for applications in optoelectronics and photonics. The compound can also interact with biological molecules through π-π stacking interactions and hydrogen bonding, making it useful in biological studies .
相似化合物的比较
10-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9-dimethyl-2,7-di-o-tolyl-9,10-dihydroacridine can be compared with other similar compounds such as:
3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9’,9’-dimethyl-9’H-spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine] (QAF-TRZ): This compound also contains a triazine and acridine moiety but has a spiro linkage, which imparts different electronic properties.
3’-(4,6-Diphenyl-1,3,5-triazin-2-yl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] (STF-TRZ): Similar to QAF-TRZ, this compound has a spiro linkage and is used in OLED applications.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various scientific fields.
属性
分子式 |
C50H40N4 |
|---|---|
分子量 |
696.9 g/mol |
IUPAC 名称 |
10-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-9,9-dimethyl-2,7-bis(2-methylphenyl)acridine |
InChI |
InChI=1S/C50H40N4/c1-33-15-11-13-21-41(33)38-25-29-45-43(31-38)50(3,4)44-32-39(42-22-14-12-16-34(42)2)26-30-46(44)54(45)40-27-23-37(24-28-40)49-52-47(35-17-7-5-8-18-35)51-48(53-49)36-19-9-6-10-20-36/h5-32H,1-4H3 |
InChI 键 |
JXEUPPCIUHDPER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC3=C(C=C2)N(C4=C(C3(C)C)C=C(C=C4)C5=CC=CC=C5C)C6=CC=C(C=C6)C7=NC(=NC(=N7)C8=CC=CC=C8)C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


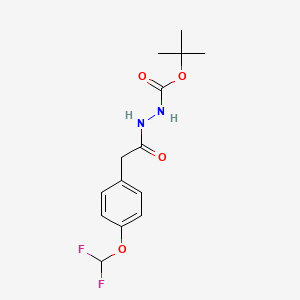
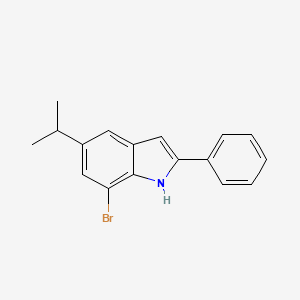

![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)

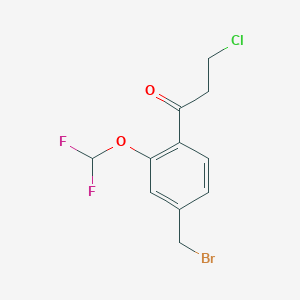
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)

